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Compound of Interest

Compound Name: Delfinidin

Cat. No.: B1262990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer effects of delphinidin, a

naturally occurring anthocyanidin, as validated in various xenograft mouse models. Through a

detailed comparison with established chemotherapeutic agents and other natural compounds,

this document serves as a valuable resource for researchers exploring novel cancer

therapeutics. The data presented herein is compiled from preclinical studies to facilitate an

objective evaluation of delphinidin's potential in oncology.

Comparative Analysis of Tumor Growth Inhibition
The antitumor activity of delphinidin has been evaluated in several xenograft models,

demonstrating significant inhibition of tumor growth. This section compares the efficacy of

delphinidin with other agents, including the natural compounds cyanidin and gallic acid, and the

conventional chemotherapeutic drug, paclitaxel. The data is summarized for prostate cancer,

non-small cell lung cancer (NSCLC), and melanoma models.
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Treatment Agent
Dosage and
Administration

Tumor Growth
Inhibition

Reference

Delphinidin
2 mg/animal, i.p.,

thrice weekly

At 8 weeks, average

tumor volume was

361 mm³ compared to

1,200 mm³ in the

control group.

[1]

Paclitaxel

Not specified in a

directly comparable

in-vivo study

Dose-dependent

inhibition of PC3 cell

viability in vitro. A

separate in-vivo study

on PC3M xenografts

showed significant

tumor suppression.

[2][3][4]

Gallic Acid
0.3% and 1% (w/v) in

drinking water

Not directly tested on

PC3 xenografts. In

DU145 xenografts,

1% gallic acid reduced

tumor volume from

392 mm³ to 293 mm³.

[5][6]

Non-Small Cell Lung Cancer (NSCLC)
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Treatment
Agent

Cell Line
Dosage and
Administration

Tumor Growth
Inhibition (%)

Reference

Delphinidin NCI-H441 1 mg/animal, i.p. 27.92 [5]

2 mg/animal, i.p. 45.37 [5]

SK-MES-1 1 mg/animal, i.p. 32.18

2 mg/animal, i.p. 51.25

Paclitaxel

A549, NCI-H23,

NCI-H460, DMS-

273

12 and 24

mg/kg/day, i.v.

for 5 days

Statistically

significant tumor

growth inhibition

against all

xenografts. More

effective than

cisplatin at a

comparable

toxicity level.

[7][8]

Gallic Acid A549
10, 20, and 40

µg/kg

Significant dose-

dependent

suppression of

tumor growth.

[9]

A549
50 mg/kg, i.p. for

4 weeks

Significant anti-

tumor efficacy.
[10]
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Treatment Agent
Dosage and
Administration

Tumor
Weight/Volume
Reduction

Reference

Delphinidin
10 mg/kg, i.p., once a

week for 3 weeks

83% decrease in

tumor weight.
[11]

Paclitaxel Intravenous injection

Significant inhibition of

primary tumor growth,

but was observed to

enhance lymphatic

metastasis.

[12][13][14]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This

section outlines the experimental protocols used in the cited xenograft studies.

Delphinidin Xenograft Studies
Prostate Cancer (PC3):

Animal Model: Athymic (nu/nu) male nude mice.

Cell Inoculation: 1 x 10⁶ PC3 cells suspended in 1:1 medium and Matrigel, injected

subcutaneously.

Treatment: Delphinidin (2 mg/animal) in a 1:10 DMSO and normal saline solution

administered intraperitoneally three times a week. The control group received the vehicle.

Tumor Measurement: Tumor size was measured weekly, and volume was calculated using

the formula 0.5238 × L₁ × L₂ × H.[1]

Non-Small Cell Lung Cancer (NCI-H441 and SK-MES-1):

Animal Model: Athymic nude mice.

Cell Inoculation: Subcutaneous implantation of NSCLC cells.
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Treatment: Intraperitoneal administration of delphinidin at doses of 1 and 2 mg/animal.

Outcome Measures: Tumor growth inhibition, and analysis of cell proliferation (Ki67,

PCNA), angiogenesis (CD31, VEGF), and apoptosis markers.[5]

Melanoma (B16-F10):

Animal Model: Not specified in detail in the abstract.

Treatment: Intraperitoneal injection of delphinidin at 10 mg/kg, once a week for 3 weeks.

Outcome Measures: Tumor weight was measured at the end of the 30-day experiment.

[11]

Comparative Agent Xenograft Studies
Paclitaxel (Melanoma B16F10):

Animal Model: Mice with B16F10-mCherry cells injected into the footpad.

Treatment: Intravenous injection of paclitaxel.

Outcome Measures: Primary tumor growth and lymphatic metastasis were monitored.[12]

[13]

Gallic Acid (Prostate Cancer DU145 and 22Rv1):

Animal Model: Nude mice.

Treatment: Oral administration of gallic acid in drinking water at 0.3% and 1% (w/v) for six

weeks.

Outcome Measures: Tumor volume, cell proliferation (PCNA), apoptosis (TUNEL), and

microvessel density (CD31) were assessed.[5][6]

Signaling Pathways and Mechanisms of Action
Delphinidin exerts its anticancer effects by modulating multiple signaling pathways involved in

cell proliferation, apoptosis, and angiogenesis. The following diagrams illustrate the key
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pathways affected by delphinidin and, for comparison, the mechanism of action of paclitaxel.
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Caption: Delphinidin's multifaceted anticancer mechanism.

Delphinidin inhibits receptor tyrosine kinases like EGFR and VEGFR2, leading to the

downregulation of downstream pro-survival signaling pathways, including PI3K/Akt and MAPK.

[15] It also suppresses the NF-κB pathway, a key regulator of inflammation, cell proliferation,

and apoptosis.[1] This concerted action results in decreased cancer cell proliferation and

angiogenesis, and the induction of apoptosis.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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